Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like IR, NMR, Mass spectroscopy) and X-ray crystallography to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Chemical Synthesis and Rearrangements Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a precursor in chemical synthesis, undergoing rearrangements to produce various derivatives. For instance, it has been rearranged to yield methoxy- and cyano- derivatives, which further undergo acid-catalyzed ring contraction to give methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate, highlighting its utility in creating complex organic compounds (Bullock et al., 1972).
Role in Synthesis of Antimicrobial Compounds This compound is also instrumental in synthesizing new pyrimidines and condensed pyrimidines with antimicrobial properties. The synthesis of such derivatives demonstrates significant inhibition against various bacterial and fungal strains, illustrating the compound's importance in developing new antimicrobial agents (Abdelghani et al., 2017).
Formation of Novel Chemical Structures Moreover, it is utilized in forming novel chemical structures such as tricyclic compounds through base-promoted cascade reactions. This showcases the compound's versatility in chemical reactions, enabling the creation of complex molecular structures with potential applications in medicinal chemistry and drug development (Shutalev et al., 2008).
Contribution to Green Chemistry Additionally, it is involved in green chemistry approaches, such as the one-pot four-component synthesis of pyrano[2,3-d]pyrimidine derivatives. This method emphasizes operational simplicity, high yields, and the avoidance of toxic catalysts and hazardous solvents, underscoring the compound's role in promoting environmentally friendly chemical syntheses (Yadav et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl , have been synthesized and studied, suggesting potential biological activity.
Mode of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, act as systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth .
Biochemical Pathways
For example, 2,4-Dichlorophenoxyacetic acid affects the normal growth pathways of plants, leading to uncontrolled growth and eventual death .
Pharmacokinetics
The nitration process of a similar compound, 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, has been studied . The study showed that the reaction efficiency and yield were improved using a continuous flow microreactor system .
Result of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, cause uncontrolled growth in most broadleaf weeds, leading to their death .
Action Environment
The synthesis of similar compounds has been shown to be influenced by factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time in the microreactor .
Safety and Hazards
Properties
IUPAC Name |
methyl 6-(2,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-7-11(13(19)21-3)12(17-14(20)18(7)2)9-5-4-8(15)6-10(9)16/h4-6,12H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNLPJLYKRFCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.